

Application Notes and Protocols: TC-2559 Difumarate for Electrophysiology Patch Clamp Studies

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Compound of Interest

Compound Name: TC-2559 difumarate

Cat. No.: B15618113

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Introduction

TC-2559 difumarate is a potent and selective partial agonist of the $\alpha 4\beta 2$ nicotinic acetylcholine receptor (nAChR) subtype.[1][2][3][4] This selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of $\alpha 4\beta 2$ nAChRs in the central nervous system (CNS).[1][5] These receptors are implicated in a variety of neurological processes, including cognition, memory, attention, and nicotine addiction.[1] This document provides detailed application notes and protocols for the use of **TC-2559 difumarate** in electrophysiology, specifically utilizing the patch clamp technique to characterize its effects on nAChR-mediated currents.

Data Presentation

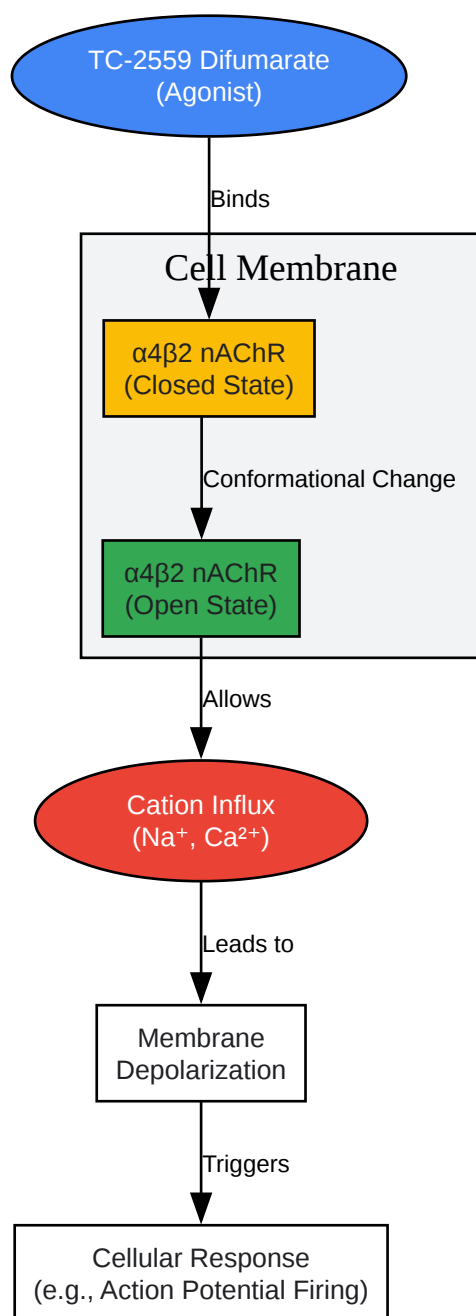
Table 1: Potency of TC-2559 Difumarate at Various nAChR Subtypes

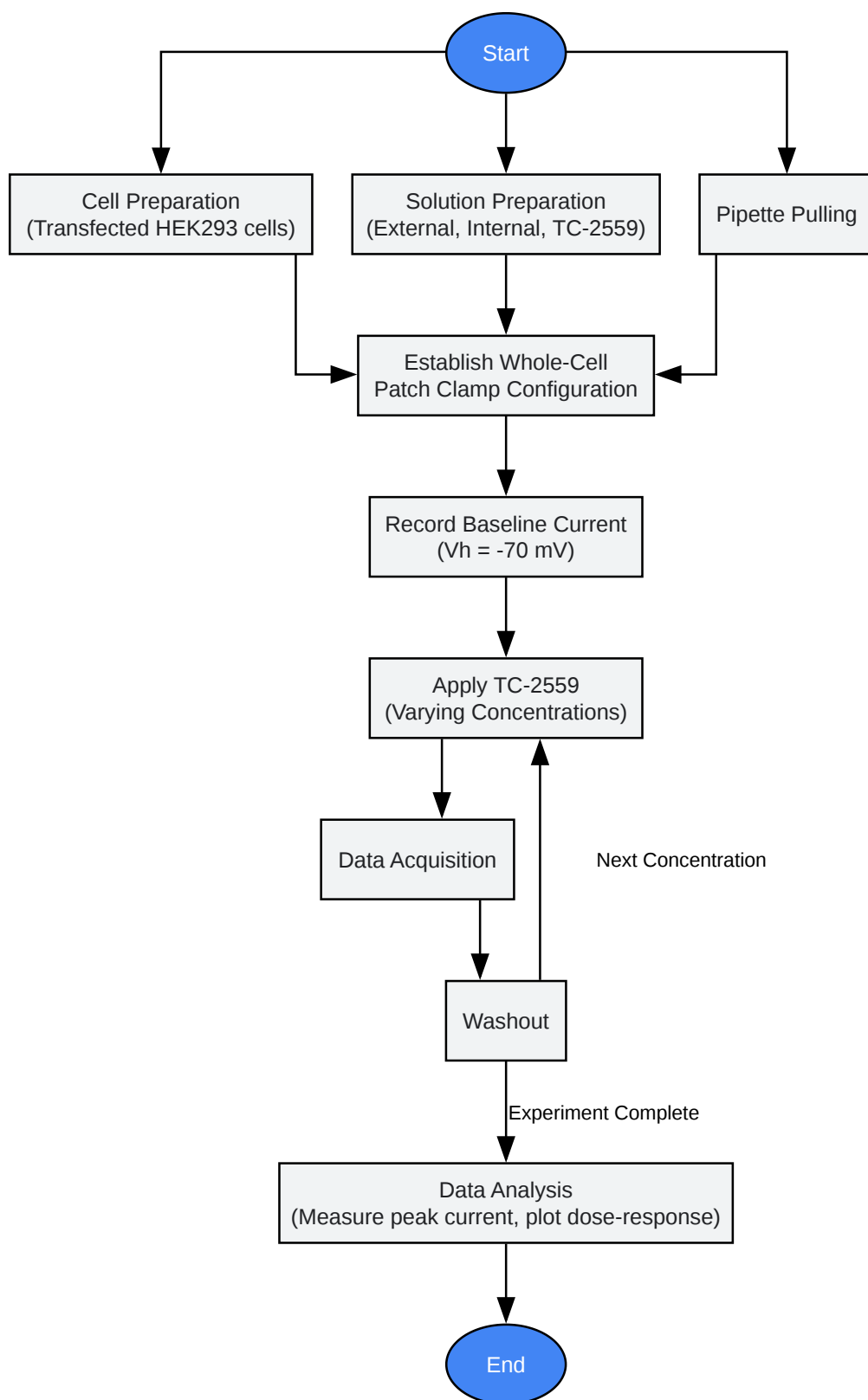
The following table summarizes the half-maximal effective concentration (EC_{50}) values of **TC-2559 difumarate** for different nAChR subtypes, demonstrating its selectivity for the $\alpha 4\beta 2$ subtype.

nAChR Subtype	EC ₅₀ (μM)	Reference
α4β2	0.18	[2] [3] [4]
α4β4	12.5	[3] [4]
α2β4	14.0	[3] [4]
α3β4	> 30	[3] [4]
α3β2	> 100	[3] [4]
α7	> 100	[3] [4]

Signaling Pathway

The binding of an agonist like TC-2559 to the α4β2 nAChR, a ligand-gated ion channel, initiates a conformational change that opens the channel pore. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and subsequent cellular responses.





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